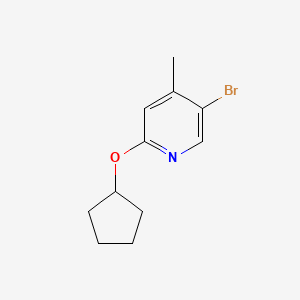
5-Bromo-2-(cyclopentyloxy)-4-methylpyridine
Vue d'ensemble
Description
5-Bromo-2-(cyclopentyloxy)-4-methylpyridine is an organic compound with the chemical formula C9H11BrN. It is a derivative of pyridine, a heterocyclic aromatic organic compound with a nitrogen atom in the ring. It is a colorless liquid at room temperature and has a strong odor. It is used in the synthesis of various organic compounds and is also used in the pharmaceutical industry.
Applications De Recherche Scientifique
-
Scientific Field: Molecular Physics
- Application : This compound has been studied in the context of electron-induced decomposition .
- Method of Application : The study involved the use of quadrupole mass spectrometry and quantum chemical calculations .
- Results : The study found that this compound predominantly captures low-energy electrons with kinetic energies near 0 eV .
-
Scientific Field: Organic Chemistry
- Application : This compound is used as a catalyst in various organic reactions .
- Method of Application : The compound is typically added to the reaction mixture and the reaction is carried out under controlled conditions .
- Results : The use of this compound as a catalyst can improve the efficiency and selectivity of the reaction .
-
Scientific Field: Synthetic Chemistry
- Application : This compound is used in palladium-catalysed cross-coupling reactions .
- Method of Application : The compound is reacted with a wide range of arylboronic acids and alkynylzincs .
- Results : The use of this compound in these reactions leads to the efficient syntheses of many substituted pyrimidine compounds .
-
Scientific Field: Biochemical Research
- Application : This compound is used in the study of DNA damage and repair mechanisms .
- Method of Application : The compound is incorporated into DNA, and its effects on DNA damage and repair are studied .
- Results : The study found that this compound can cause DNA damage, but the extent of damage is less than that caused by similar compounds .
-
Scientific Field: Organic Synthesis
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The compound is reacted with other organic compounds under controlled conditions to produce the desired product .
- Results : The use of this compound in organic synthesis can lead to the production of a wide range of organic compounds .
Propriétés
IUPAC Name |
5-bromo-2-cyclopentyloxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-6-11(13-7-10(8)12)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBBJFYBZWWYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclopentyloxy)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
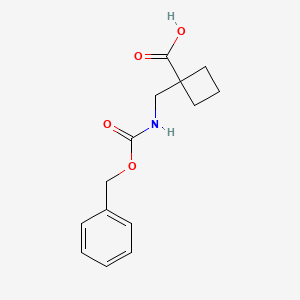
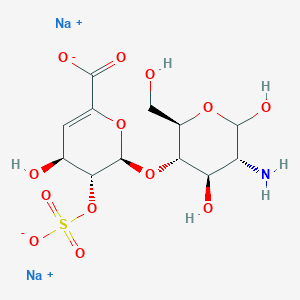
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)
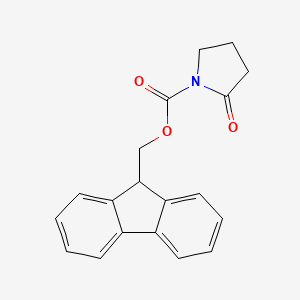
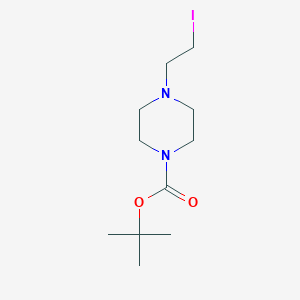

![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)
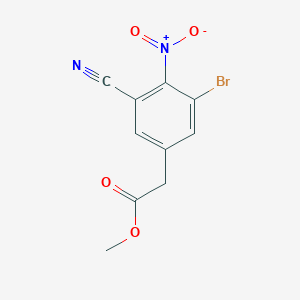
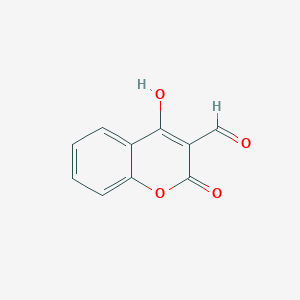
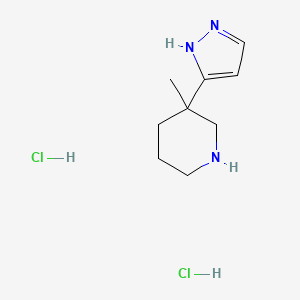
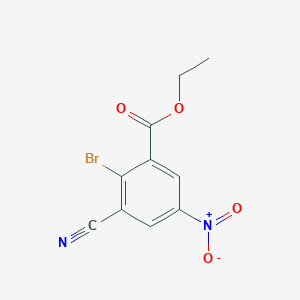
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)